Cas no 1805589-29-0 (4-Bromo-2-fluoro-6-hydroxybenzoic acid)

4-Bromo-2-fluoro-6-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-fluoro-6-hydroxybenzoic acid
- Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-
- AT11231
- 4-Bromo-2-fluoro-6-hydroxybenzoicacid
- EN300-248681
- 1805589-29-0
- CS-0162548
- Z2238618627
- SCHEMBL22093028
- BS-21770
- DB-412330
-
- MDL: MFCD28738979
- インチ: 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
- InChIKey: UVBFBKRMQUEMBG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C(=O)O)=C(C=1)O)F
計算された属性
- せいみつぶんしりょう: 233.93278g/mol
- どういたいしつりょう: 233.93278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 57.5
4-Bromo-2-fluoro-6-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT000-1g |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 95% | 1g |
1639.0CNY | 2021-07-15 | |
Enamine | EN300-248681-0.05g |
4-bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 95.0% | 0.05g |
$22.0 | 2025-02-20 | |
Enamine | EN300-248681-2.5g |
4-bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 95.0% | 2.5g |
$212.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233188-5g |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 98% | 5g |
¥4556 | 2023-04-15 | |
eNovation Chemicals LLC | Y1199622-5g |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 95% | 5g |
$800 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233188-1g |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 98% | 1g |
¥1614 | 2023-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT000-50mg |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 95% | 50mg |
186.0CNY | 2021-07-15 | |
Alichem | A013020875-250mg |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Ambeed | A547286-1g |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 95% | 1g |
$97.0 | 2025-02-25 | |
Alichem | A013020875-500mg |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
1805589-29-0 | 97% | 500mg |
839.45 USD | 2021-05-31 |
4-Bromo-2-fluoro-6-hydroxybenzoic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
8. Book reviews
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4-Bromo-2-fluoro-6-hydroxybenzoic acidに関する追加情報
Recent Advances in the Application of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid (CAS: 1805589-29-0) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS: 1805589-29-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This halogenated benzoic acid derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in addressing unmet medical needs, such as targeted cancer therapies and antimicrobial resistance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Bromo-2-fluoro-6-hydroxybenzoic acid as a key building block in the development of novel PARP (poly ADP-ribose polymerase) inhibitors. The researchers utilized this compound to introduce specific halogen interactions that enhanced binding affinity to the target enzyme while maintaining favorable pharmacokinetic properties. The resulting derivatives showed promising activity against BRCA-mutated cancer cell lines, with IC50 values in the low nanomolar range.
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) the successful incorporation of 1805589-29-0 into novel β-lactamase inhibitors. The unique electronic properties imparted by the bromo-fluoro substitution pattern proved critical in overcoming resistance mechanisms in multidrug-resistant Gram-negative bacteria. Molecular docking studies revealed that the hydroxybenzoic acid moiety forms essential hydrogen bonds with conserved active site residues, while the halogen atoms contribute to improved membrane permeability.
The synthetic accessibility of 4-Bromo-2-fluoro-6-hydroxybenzoic acid has also been improved through recent methodological advances. A 2024 Nature Protocols publication detailed an optimized, scalable synthesis route employing continuous flow chemistry, which reduced reaction times from hours to minutes while maintaining excellent yields (>85%). This development is particularly significant for industrial-scale production, addressing previous challenges in supply chain reliability for this important intermediate.
Emerging applications in radiopharmaceuticals have further expanded the utility of this compound. Researchers at Memorial Sloan Kettering Cancer Center developed 18F-labeled derivatives of 1805589-29-0 for positron emission tomography (PET) imaging of tumor hypoxia. The presence of both fluorine and bromine atoms in the molecule allowed for straightforward radiohalogen exchange reactions, creating a platform for the development of new diagnostic agents.
Despite these advances, challenges remain in fully exploiting the potential of 4-Bromo-2-fluoro-6-hydroxybenzoic acid. Current research efforts are focused on improving its metabolic stability and reducing potential off-target effects through structural modifications. The compound's unique combination of halogen atoms and functional groups continues to make it a valuable scaffold for medicinal chemistry, with several derivatives currently in preclinical development across multiple therapeutic areas.
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